molecular formula C14H26N2O2 B14148592 N,N-Diethyl-2,2,6,6-tetramethyl-4-oxopiperidine-1-carboxamide CAS No. 89038-55-1

N,N-Diethyl-2,2,6,6-tetramethyl-4-oxopiperidine-1-carboxamide

Katalognummer: B14148592
CAS-Nummer: 89038-55-1
Molekulargewicht: 254.37 g/mol
InChI-Schlüssel: LQKNNHOBXNHVQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Diethyl-2,2,6,6-tetramethyl-4-oxopiperidine-1-carboxamide is an organic compound belonging to the piperidine family. This compound is characterized by its unique structure, which includes a piperidine ring substituted with diethyl groups and tetramethyl groups, along with a carboxamide functional group. It is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-2,2,6,6-tetramethyl-4-oxopiperidine-1-carboxamide typically involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with diethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:

[ \text{2,2,6,6-tetramethyl-4-piperidone} + \text{diethylamine} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous-flow synthesis techniques. These methods enhance the efficiency and yield of the reaction by optimizing parameters such as temperature, pressure, and reaction time. For example, the use of a micro fixed-bed reactor packed with a catalyst like 5% Pt/C can significantly improve the reaction rate and product purity .

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Diethyl-2,2,6,6-tetramethyl-4-oxopiperidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or oxone can be used under controlled conditions to achieve oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Various halides or nucleophiles can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

N,N-Diethyl-2,2,6,6-tetramethyl-4-oxopiperidine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.

    Industry: It is utilized in the production of polymers, coatings, and other industrial materials

Wirkmechanismus

The mechanism of action of N,N-Diethyl-2,2,6,6-tetramethyl-4-oxopiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N,N-Diethyl-2,2,6,6-tetramethyl-4-oxopiperidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its diethyl and carboxamide groups differentiate it from other piperidine derivatives, making it valuable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

89038-55-1

Molekularformel

C14H26N2O2

Molekulargewicht

254.37 g/mol

IUPAC-Name

N,N-diethyl-2,2,6,6-tetramethyl-4-oxopiperidine-1-carboxamide

InChI

InChI=1S/C14H26N2O2/c1-7-15(8-2)12(18)16-13(3,4)9-11(17)10-14(16,5)6/h7-10H2,1-6H3

InChI-Schlüssel

LQKNNHOBXNHVQT-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C(=O)N1C(CC(=O)CC1(C)C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.